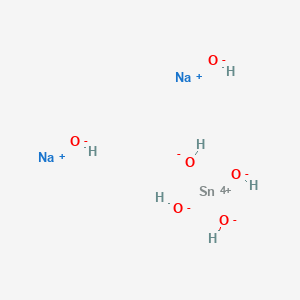
Dinatriumhexahydroxostannat(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannate (Sn(OH)6^2-), sodium (1:2), (OC-6-11)-, also known as sodium hexahydroxostannate(IV), is an inorganic compound with the formula Na2[Sn(OH)6]. This colorless salt forms upon dissolving metallic tin or tin(IV) oxide in sodium hydroxide. It is used as a stabilizer for hydrogen peroxide and has various applications in different fields .
Wissenschaftliche Forschungsanwendungen
Sodium hexahydroxostannate(IV) has several scientific research applications:
Chemistry: Used as a stabilizer for hydrogen peroxide and in the synthesis of other tin compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in electroplating, ceramics, and as a catalyst in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium hexahydroxostannate(IV) can be synthesized through the following methods:
Dissolving Metallic Tin in Sodium Hydroxide: [ \text{Sn} + 2 \text{NaOH} + 4 \text{H}_2\text{O} \rightarrow \text{Na}_2[\text{Sn(OH)}_6] + 2 \text{H}_2 ]
Dissolving Tin(IV) Oxide in Sodium Hydroxide: [ \text{SnO}_2 + 2 \text{NaOH} + 2 \text{H}_2\text{O} \rightarrow \text{Na}_2[\text{Sn(OH)}_6] ]
Roasting Tin(IV) Oxide with Sodium Carbonate: [ \text{SnO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{SnO}_3 + \text{CO}_2 ]
Industrial Production Methods
Industrial production of sodium hexahydroxostannate(IV) typically involves the dissolution of tin in sodium hydroxide or the reaction of tin(IV) oxide with sodium hydroxide under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium hexahydroxostannate(IV) undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to form different tin compounds.
Substitution: It can participate in substitution reactions where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various ligands such as chloride ions or organic ligands can be used under appropriate conditions.
Major Products Formed
Oxidation: Products may include higher oxidation state tin compounds.
Reduction: Products may include lower oxidation state tin compounds or elemental tin.
Substitution: Products depend on the substituting ligand, forming compounds like sodium hexachlorostannate(IV).
Wirkmechanismus
The mechanism by which sodium hexahydroxostannate(IV) exerts its effects involves its ability to act as a stabilizer and participate in redox reactions. The compound can interact with various molecular targets, including enzymes and metal ions, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium hexachlorostannate(IV) (Na2[SnCl6]): Similar in structure but contains chloride ions instead of hydroxide ions.
Sodium stannate(IV) (Na2SnO3): An anhydrous form with a different structure and properties.
Sodium germanate (Na2GeO3): Similar in structure but contains germanium instead of tin.
Uniqueness
Sodium hexahydroxostannate(IV) is unique due to its specific coordination complex structure and its ability to stabilize hydrogen peroxide, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
12027-70-2 |
|---|---|
Molekularformel |
H6NaO6Sn- |
Molekulargewicht |
243.74 g/mol |
IUPAC-Name |
sodium;tin(4+);hexahydroxide |
InChI |
InChI=1S/Na.6H2O.Sn/h;6*1H2;/q+1;;;;;;;+4/p-6 |
InChI-Schlüssel |
QBQYNDHQVIUSPP-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Sn+4] |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Sn+4] |
Key on ui other cas no. |
12027-70-2 |
Physikalische Beschreibung |
DryPowde |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


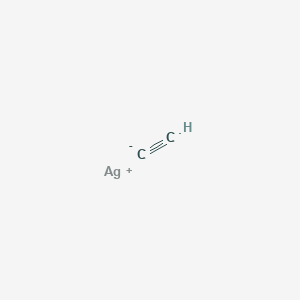
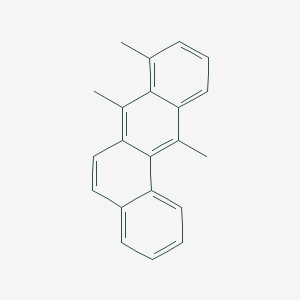
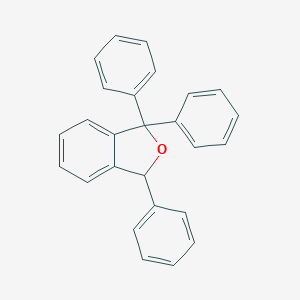
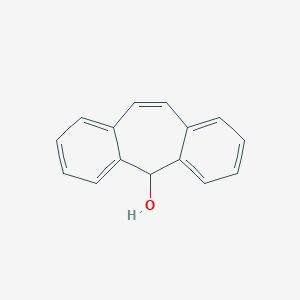
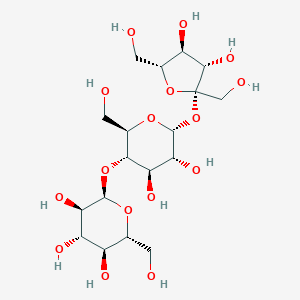
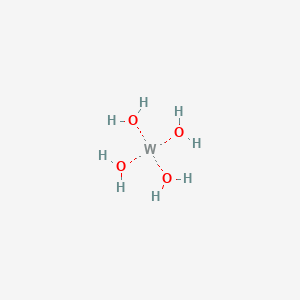
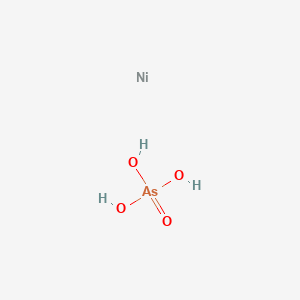
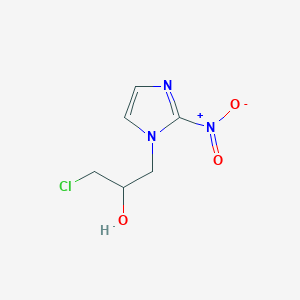
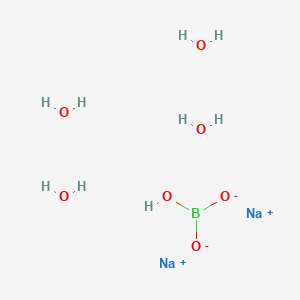
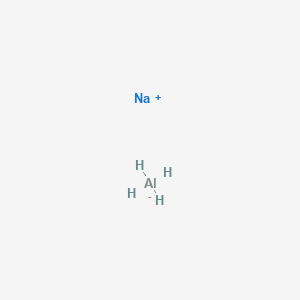
![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
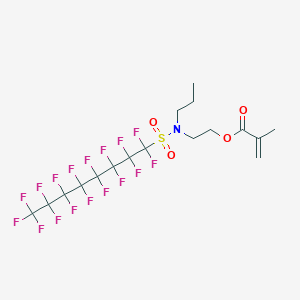
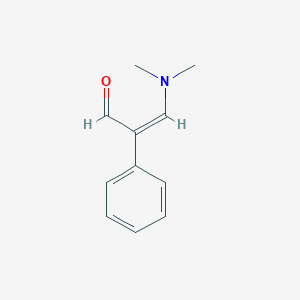
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
